3-Hydroxy-5-isopropoxybenzamide
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Overview
Description
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxy group at the third position and a propan-2-yloxy group at the fifth position on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzoic acid and isopropyl alcohol.
Esterification: The hydroxy group of 3-hydroxybenzoic acid is esterified with isopropyl alcohol in the presence of an acid catalyst to form 3-hydroxy-5-(propan-2-yloxy)benzoic acid.
Amidation: The esterified product is then subjected to amidation using ammonia or an amine to yield 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE.
Industrial Production Methods
In an industrial setting, the production of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE may involve:
Large-Scale Esterification: Utilizing large reactors for the esterification process to ensure high yield and purity.
Continuous Flow Amidation: Implementing continuous flow reactors for the amidation step to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy and propan-2-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 3-oxo-5-(propan-2-yloxy)benzamide.
Reduction: Formation of 3-hydroxy-5-(propan-2-yloxy)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzamide: Lacks the propan-2-yloxy group, making it less hydrophobic.
5-(Propan-2-yloxy)benzamide: Lacks the hydroxy group, affecting its reactivity and solubility.
Uniqueness
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE is unique due to the presence of both hydroxy and propan-2-yloxy groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-hydroxy-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-4-7(10(11)13)3-8(12)5-9/h3-6,12H,1-2H3,(H2,11,13) |
InChI Key |
OUFSDOMMRSRMSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)C(=O)N |
Origin of Product |
United States |
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